Fmoc-beta-methyl-DL-phenylalanine
Description
Significance of Unnatural Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry
Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids. bitesizebio.com Their integration into proteins and peptides has become a cornerstone of modern chemical biology and medicinal chemistry. researchgate.net By introducing novel side chains, backbones, or functional groups, UAAs expand the chemical diversity of peptides and proteins far beyond what is accessible through the natural genetic code. researchgate.net This expansion allows for the precise modulation of a molecule's physicochemical properties, such as stability, conformation, and bioactivity. researchgate.netenamine.net
In medicinal chemistry, UAAs are instrumental in the development of peptide-based therapeutics. researchgate.net Natural peptides often suffer from limitations like poor metabolic stability and low bioavailability. The incorporation of UAAs can address these shortcomings by rendering the peptide resistant to enzymatic degradation and by constraining its structure to a bioactive conformation, thereby enhancing its potency and selectivity for a specific biological target. researchgate.netsigmaaldrich.com Furthermore, the unique functionalities of UAAs can be used for site-specific protein modification, enabling the creation of antibody-drug conjugates, fluorescently labeled proteins for imaging, and other advanced biomaterials.
Overview of β-Methyl-DL-phenylalanine as a Non-Canonical Building Block
β-Methyl-DL-phenylalanine is a non-canonical, or unnatural, amino acid. It is an analogue of the natural amino acid phenylalanine, with the key structural difference being the addition of a methyl group at the β-carbon of the amino acid backbone. nih.gov This seemingly minor modification has significant conformational implications. The methyl group restricts the rotation around the Cα-Cβ bond, introducing a degree of rigidity to the peptide backbone where it is incorporated. nih.gov
This conformational constraint makes β-methyl-DL-phenylalanine a valuable tool for studying peptide and protein structure and function. By systematically replacing natural amino acids with this analogue, researchers can probe the conformational requirements for biological activity. The presence of the β-methyl group can also enhance resistance to proteolytic enzymes, a desirable property for therapeutic peptides. nih.gov As a DL-mixture, it contains both possible stereoisomers at the β-carbon, offering a racemic mix for various synthetic applications.
Historical Context of Fmoc Protecting Group Chemistry in Peptide Synthesis
The development of peptide synthesis has been critically dependent on the evolution of protecting group chemistry. researchgate.net A crucial advancement in this field was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids by Louis A. Carpino and Grace Y. Han in 1970. peptide.com Initially developed for solution-phase synthesis, the Fmoc group's full potential was realized with its application in solid-phase peptide synthesis (SPPS). publish.csiro.aunih.gov
The Fmoc/tBu (tert-butyl) strategy, developed in the late 1970s, provided a milder and more orthogonal approach compared to the then-dominant Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. peptide.comnih.gov The key advantage of the Fmoc group is its lability to mild bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while being stable to the acidic conditions used to cleave side-chain protecting groups and the final peptide from the resin. wikipedia.orgaltabioscience.com This orthogonality prevents the gradual degradation of the growing peptide chain that could occur with the repetitive acid treatments required in the Boc strategy. nih.gov The ease of use, compatibility with a wide range of chemistries, and the ability to monitor the deprotection step spectrophotometrically have made Fmoc chemistry the predominant method for SPPS in both academic research and industrial-scale production of peptides. publish.csiro.aunih.gov
Chemical Profile of Fmoc-beta-methyl-DL-phenylalanine
This section details the specific chemical and physical properties of the title compound, providing a foundational understanding for its use in synthesis.
Physicochemical and Structural Data
| Property | Value |
| CAS Number | 1214028-21-3 aaronchem.com |
| Molecular Formula | C25H23NO4 aaronchem.com |
| Molecular Weight | 401.45 g/mol aaronchem.com |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Synthesis and Application
The primary utility of this compound lies in its application as a building block in solid-phase peptide synthesis (SPPS).
Synthetic Incorporation
The synthesis of peptides using this compound follows standard Fmoc-based solid-phase protocols. acs.org The general procedure involves:
Loading: The initial Fmoc-protected amino acid is attached to a solid support resin. acs.org
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF to expose the free amine. wikipedia.orgacs.org
Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine of the preceding residue. Common coupling reagents include carbodiimides or phosphonium (B103445)/uronium salts.
Capping: Any unreacted amines are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.
Iteration: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). altabioscience.com
The incorporation of this compound introduces a unique structural element into the peptide chain. The β-methyl group can influence the local conformation and potentially enhance the peptide's resistance to enzymatic degradation.
Applications in Research
The use of this compound and related β-substituted amino acids is a growing area of research with significant implications for drug discovery and protein engineering.
Peptidomimetics and Structural Biology
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability and oral bioavailability. nih.govunimelb.edu.au The incorporation of β-amino acids like β-methyl-phenylalanine is a key strategy in peptidomimetic design. nih.gov These modifications create analogues that can serve as valuable probes for studying receptor-ligand interactions and as potential therapeutic agents. sigmaaldrich.comnih.gov
The rigidifying effect of the β-methyl group helps to lock the peptide into a specific conformation. nih.gov This is particularly useful for stabilizing secondary structures like α-helices or β-turns, which are often crucial for biological activity. researchgate.net For instance, research on dipeptidyl peptidase IV (DPP-IV) inhibitors has shown that β-substituted phenylalanine derivatives can yield compounds with excellent potency and selectivity. nih.gov Furthermore, non-covalent stapling of peptides using modified phenylalanine analogues has been shown to stabilize α-helical structures, leading to peptidomimetics with remarkable serum stability and full biological function. acs.org
By systematically incorporating this compound into a peptide sequence, researchers can investigate the structure-activity relationships (SAR) of bioactive peptides. This allows for the mapping of the conformational requirements of a receptor's binding pocket, guiding the design of more potent and selective ligands. The ability to create peptides with enhanced proteolytic resistance is also a significant advantage, as it can prolong their half-life in vivo. nih.gov
This compound stands as a specialized yet powerful building block in the field of peptide chemistry. Its significance stems from the convergence of two critical technologies: the robust and versatile Fmoc protection strategy for solid-phase peptide synthesis and the use of unnatural amino acids to expand the chemical space of peptides. The introduction of a β-methyl group provides a means to enforce conformational constraints and enhance proteolytic stability, making this compound a valuable tool for designing novel peptidomimetics, probing protein structure and function, and developing new therapeutic leads. As the demand for more sophisticated and drug-like peptides continues to grow, the application of precisely engineered amino acid analogues like this compound will undoubtedly play an increasingly important role.
Structure
2D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJZRLWGALBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214028-21-3 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Fmoc β Methyl Dl Phenylalanine and Its Derivatives
Stereoselective and Diastereoselective Synthesis Approaches for β-Methyl-Phenylalanine Scaffolds
The creation of β-methyl-phenylalanine requires precise control over stereochemistry, as the introduction of a methyl group on the β-carbon creates two chiral centers. Various methods have been developed to control the stereochemical outcome.
One common approach involves the use of chiral templates. For instance, N-cinnamoyl-l-proline can serve as a template to synthesize β-substituted phenylalanine residues. acs.orgnih.gov This method allows for the creation of tripeptide derivatives with controlled stereochemistry. Another powerful technique is the asymmetric Mannich-type reaction, which can be used for the synthesis of β-lactams that are precursors to β-amino acids. nih.gov For example, a cyclization reaction between (R)-para-methoxyphenylethylamine and an aldehyde, catalyzed by 1,3-bis-trimethysilyl ether, can selectively form a 2,3-dihydropyridinone derivative. nih.gov Subsequent oxidative opening of this intermediate yields the desired N-substituted β-phenylalanine derivative with high diastereoselectivity. nih.gov
Phase-transfer catalysis is another effective strategy for the stereoselective synthesis of α-amino acids, which can be extended to β-amino acid derivatives. acs.org Chiral phase-transfer catalysts with conformationally fixed biphenyl (B1667301) cores have been designed for the asymmetric alkylation of glycine (B1666218) derivatives, a foundational method that can be adapted for more complex structures. acs.org Additionally, the Arndt-Eistert reaction provides a two-step pathway to access β-amino acids from their α-amino acid counterparts, involving the reaction of an N-protected α-amino acid chloride with diazomethane, followed by a Wolff rearrangement. nih.gov
Enantioselective synthesis of related structures, such as chiral α-disubstituted β-homoprolines, has been achieved through the stereodivergent allylation of chiral N-tert-butanesulfinyl imines. nih.gov This highlights the utility of sulfinyl imines in controlling stereochemistry during the formation of carbon-carbon bonds adjacent to the nitrogen atom.
Fmoc-Protection Strategies for β-Amino Acids and Analogues
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). wikipedia.orgwikipedia.org Its stability under acidic conditions allows for the use of acid-labile side-chain protecting groups, providing an orthogonal protection scheme. wikipedia.org The standard procedure for introducing the Fmoc group involves reacting the amino acid with an Fmoc-donating reagent in the presence of a base. total-synthesis.com
The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The reaction with Fmoc-Cl is often performed under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture) or anhydrous conditions (e.g., pyridine (B92270) in dichloromethane). total-synthesis.com Fmoc-OSu is now more commonly used as it is more stable than Fmoc-Cl and reduces the formation of unwanted oligopeptide impurities. total-synthesis.comresearchgate.net
Optimizing the introduction of the Fmoc group is crucial for maximizing yield and purity. One-pot procedures have been developed to streamline the process. For example, a sequence converting Fmoc-Cl to Fmoc-azide and then to the Fmoc-amino acid can be performed in a single pot, which minimizes byproducts that are difficult to remove by crystallization, such as dipeptides. acs.org This method has been shown to produce Fmoc-amino acids in high yields (60-90%) and purity. acs.org
The choice of the Fmoc reagent itself is a key point of optimization. Stable Fmoc-benzotriazoles have been shown to react with various amino acids in the presence of triethylamine (B128534) to afford Fmoc-protected amino acids in very good yields, free from di- and tripeptide impurities. organic-chemistry.org For more complex structures, such as bis-amino acids used in the synthesis of spiroligomers, a strategy involving temporary Cu2+ complexation has been employed to selectively install the Fmoc group in a multi-step, one-pot process without the need for chromatography, achieving excellent yield and purity on a large scale. acs.org
| Strategy | Reagent/Method | Key Advantages | Reference |
|---|---|---|---|
| One-Pot Synthesis | Fmoc-Cl → Fmoc-N3 → Fmoc-Amino Acid | Minimizes dipeptide byproducts; high yield and purity. | acs.org |
| Alternative Reagents | Fmoc-benzotriazoles | Avoids di- and tripeptide impurities; good yields. | organic-chemistry.org |
| Selective Protection | Temporary Cu2+ complexation | Enables selective protection of complex molecules; high yield without chromatography. | acs.org |
| Improved Reagents | Oxime-based reagents (e.g., Fmoc-Amox) | Prevents formation of β-alanyl impurities associated with Fmoc-OSu. | researchgate.net |
While Fmoc protection can be carried out in aqueous mixtures, anhydrous conditions are sometimes preferred, for instance, using pyridine as a base in a solvent like dichloromethane. total-synthesis.com However, a significant improvement in the Fmoc protection of amino acids, particularly those with additional functional groups like phosphinic acids, is achieved through in situ silylation. nih.govacs.org
Silylation temporarily protects the carboxylic acid group, preventing side reactions and improving the solubility of the amino acid in organic solvents. nih.gov The process involves treating the amino acid with a silylating agent, such as chlorotrimethylsilane, to form a silyl (B83357) ester. nih.gov This intermediate then reacts cleanly with Fmoc-Cl. nih.govacs.org This approach has been shown to provide the corresponding N-Fmoc products in excellent yields and high purity after a simple extractive workup. nih.govacs.org The use of silylating agents is particularly beneficial as it can prevent the oligomerization of amino acids during the Fmoc protection step. nih.gov
Control of Impurity Formation during Fmoc Protection (e.g., carbamate (B1207046) formation)
A major challenge in the synthesis of Fmoc-amino acids is the formation of impurities. These impurities can arise from side reactions during the attachment of the Fmoc group. sigmaaldrich.com One of the most significant and well-documented impurities is Fmoc-β-alanine. researchgate.netresearchgate.netnih.gov
The formation of Fmoc-β-alanine is a particular problem when Fmoc-OSu is used as the protecting agent. researchgate.netresearchgate.netnih.gov The proposed mechanism involves a series of deprotonation and elimination steps, culminating in a Lossen-type rearrangement of the succinimidyl ring structure. researchgate.netresearchgate.net This impurity can be present in the final product and is costly and difficult to remove, often leading to significant yield reductions. researchgate.netnih.gov The presence of Fmoc-β-alanine or dipeptides like Fmoc-β-Ala-AA-OH in the starting material for peptide synthesis can lead to the incorporation of unwanted β-alanine residues into the final peptide. researchgate.net
Another common issue is the formation of dipeptides, which occurs when a newly formed Fmoc-amino acid reacts with another unprotected amino acid molecule. acs.org Using Fmoc-azide, generated in situ from Fmoc-Cl, is a strategy to minimize this side reaction. acs.org Additionally, contamination with acetic acid can lead to chain termination during solid-phase synthesis by capping the growing peptide chain. sigmaaldrich.com Therefore, stringent quality control of Fmoc-amino acid building blocks is essential to ensure high-purity peptides. sigmaaldrich.com
| Impurity | Source/Cause | Consequence | Mitigation Strategy | Reference |
|---|---|---|---|---|
| Fmoc-β-alanine | Lossen rearrangement of Fmoc-OSu reagent. | Incorporation of unwanted β-alanine into peptides. Difficult to remove. | Use of alternative reagents like Fmoc-Cl, Fmoc-azide, or oxime-based reagents. | researchgate.netresearchgate.netnih.gov |
| Dipeptides/Oligopeptides | Reaction of activated Fmoc-amino acid with unreacted amino acid. | Yield loss and difficult purification. | Use of Fmoc-azide; in situ silylation of the carboxylic acid. | acs.orgnih.gov |
| Free Amino Acid | Incomplete reaction with the Fmoc reagent. | Promotes autocatalytic Fmoc cleavage during storage; multiple insertions in peptide synthesis. | Ensure complete reaction; quantitative analysis (e.g., GC-based methods). | sigmaaldrich.com |
| Acetic Acid | Contamination from synthesis or purification steps. | Causes N-terminal acetylation (capping), leading to truncated peptides. | Strict process control and quality testing. | sigmaaldrich.com |
Integration of Fmoc β Methyl Dl Phenylalanine in Solid Phase Peptide Synthesis Spps
Strategies for Coupling β-Methyl-DL-phenylalanine in Fmoc-SPPS
The successful incorporation of sterically hindered amino acids like β-methyl-DL-phenylalanine requires specialized coupling strategies to overcome the kinetic barriers imposed by the bulky side chain. Standard coupling conditions are often insufficient, leading to incomplete reactions and the formation of deletion sequences.
Advanced Coupling Reagents: The choice of coupling reagent is critical. While standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are widely used in SPPS, they may not be effective for hindered couplings. More potent activating agents, typically based on phosphonium (B103445) or aminium salts, are required to form a highly reactive activated ester of the Fmoc-amino acid. chempep.comsigmaaldrich.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have proven to be more efficient. sigmaaldrich.comresearchgate.net These reagents rapidly convert the Fmoc-amino acid into its active ester, driving the reaction towards completion. Another effective approach involves the use of N-(Fmoc-α-aminoacyl)benzotriazoles, which have been shown to facilitate the coupling of hindered amino acids with high yields and complete retention of chirality. nih.gov
Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS): The application of microwave energy has revolutionized SPPS, particularly for the synthesis of "difficult" sequences containing hindered amino acids. cem.comnih.gov Microwave irradiation accelerates reaction rates by efficiently transferring energy to the polar solvent and reactants, overcoming the high activation energy barrier of the coupling reaction. cem.comsioc-journal.cn This allows for significantly shorter reaction times and can increase coupling yields to over 80% even for highly hindered residues. sioc-journal.cn Furthermore, MA-SPPS often permits the use of a lower excess of the expensive protected amino acid, improving the cost-effectiveness of the synthesis. sioc-journal.cn
Alternative Activation Methods: The conversion of the Fmoc-amino acid's carboxylic acid to a more reactive functional group prior to coupling is another effective strategy. Fmoc-amino acid chlorides and fluorides are highly reactive acylating agents that can overcome the steric hindrance of β-methyl-phenylalanine. chempep.comnih.govthieme-connect.de These must be used with care, often with a non-nucleophilic base like collidine, to prevent side reactions. chempep.comnih.gov
Below is a table comparing various coupling strategies for sterically hindered amino acids.
| Coupling Strategy | Reagent/Method | Advantages | Disadvantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High coupling efficiency, fast reaction rates. sigmaaldrich.com | Higher cost, potential for racemization with certain bases. chempep.com |
| Phosphonium Salts | PyBOP, PyAOP | Effective for difficult couplings, generates OBt esters. chempep.com | Byproducts can be difficult to remove. |
| Benzotriazole Activation | N-(Fmoc-α-aminoacyl)benzotriazoles | Good yields, retention of chirality. nih.gov | Requires pre-activation step. |
| Microwave-Assisted SPPS | Microwave Irradiation | Drastically reduces reaction times, increases yields, allows for less excess reagent. sioc-journal.cn | Requires specialized equipment. |
| Acid Halides | Fmoc-amino acid chlorides/fluorides | Highly reactive, effective for very hindered couplings. chempep.comnih.gov | Can be moisture-sensitive, requires careful handling to avoid side reactions. |
Impact on Peptide Elongation and Yield in Fmoc-SPPS
The β-methyl group sterically shields the N-terminal amine of the newly incorporated residue, making the subsequent coupling of the next amino acid in the sequence more difficult. This slowed kinetic profile requires extended coupling times or more forceful conditions to achieve completion. cem.com In addition to hindering the incoming amino acid, the bulky nature of the residue can promote the formation of secondary structures and inter-chain aggregation of the growing peptides on the solid support. sigmaaldrich.com Phenylalanine itself is a hydrophobic residue known to contribute to aggregation; the addition of a methyl group can exacerbate this tendency. sigmaaldrich.comnih.gov This aggregation renders the reactive sites inaccessible, leading to a dramatic drop in the efficiency of both coupling and Fmoc-deprotection steps. sigmaaldrich.comwikipedia.org
| Factor | Impact on Elongation | Impact on Yield | Mitigation Strategy |
| Steric Hindrance | Slows down coupling kinetics for the subsequent amino acid. cem.com | Lowers individual step yields, leading to truncated sequences. | Use of potent coupling reagents (e.g., HATU), microwave assistance. chempep.comsioc-journal.cn |
| Peptide Aggregation | Renders peptide chains on resin inaccessible for reaction. sigmaaldrich.com | Drastically reduces yield of full-length peptide, creates deletion sequences. | Use of structure-disrupting dipeptides (e.g., pseudoprolines), chaotropic salts, or specialized solvents. sigmaaldrich.com |
| Secondary Structure | The rigid conformation can promote stable β-sheet formation on-resin. rsc.orgnih.gov | Contributes to aggregation and significantly lowers yield. | Synthesis at elevated temperatures, use of solvents that disrupt hydrogen bonding. |
Post-Synthetic Modifications and Derivatization Strategies of Peptides Incorporating Fmoc-β-methyl-DL-phenylalanine
Once a peptide containing β-methyl-phenylalanine has been synthesized and cleaved from the resin, it can be further modified to introduce novel functionalities or labels. These post-synthetic modifications can be directed at the unique aromatic side chain of the phenylalanine derivative or other residues within the peptide.
A powerful method for modifying the phenylalanine ring is through transition-metal-catalyzed C-H functionalization. acs.org Palladium-catalyzed protocols have been developed for the site-selective olefination and acylation of the phenyl group in peptides. ntu.ac.ukrsc.org These reactions are remarkably tolerant of the various functional groups present in a peptide and can be used for late-stage diversification. This allows for the attachment of reporter tags, imaging agents, or other moieties that can modulate the peptide's biological activity. ntu.ac.uk The bidentate coordination of the peptide backbone to the palladium catalyst is often crucial for the reaction's success and regioselectivity. ntu.ac.uk
Derivatization is also a common strategy to enhance the analytical properties of a peptide or to introduce specific functionalities. google.com While many derivatization techniques target primary amines or other reactive groups, the presence of the β-methyl-phenylalanine can be leveraged to create unique structures. For example, the conformational constraint imposed by the β-methyl group can be used to direct cyclization reactions, creating conformationally rigid cyclic peptides with potentially improved stability and binding affinity. rsc.orgntu.ac.uk
Enzymatic methods, though less common in synthetic peptide chemistry, are emerging as a tool for highly specific post-synthetic modifications. nih.gov Engineered enzymes like peptide α-N-methyltransferases can potentially be used to further modify the peptide backbone, even in the context of non-proteinogenic residues, opening avenues for creating highly complex and diverse peptide structures. nih.gov
| Modification Type | Strategy | Target Site | Purpose |
| C-H Functionalization | Palladium-catalyzed olefination/acylation | Phenyl ring of β-methyl-phenylalanine | Attachment of tags, imaging agents, altering biological activity. ntu.ac.ukrsc.org |
| Cyclization | Intramolecular bond formation (e.g., amide, disulfide) | N- and C-termini, or side chains | Increase stability, improve receptor binding, constrain conformation. biosynth.com |
| Labeling | Conjugation of fluorescent dyes or biotin | N-terminus or reactive side chains (e.g., Lysine) | Detection, imaging, and affinity purification. genscript.com |
| Enzymatic Modification | Use of engineered enzymes (e.g., methyltransferases) | Peptide backbone or side chains | Introduction of specific post-translational modifications. nih.gov |
Stereochemical Considerations and Chirality
Racemization Control During Fmoc Deprotection and Peptide Coupling
The prevention of racemization is a critical aspect of solid-phase peptide synthesis (SPPS). For β-methyl-phenylalanine, both the α- and β-carbons are chiral centers. While the β-center's configuration is generally stable, the α-carbon is susceptible to epimerization under the basic conditions of Fmoc deprotection and during the activation/coupling stage.
Fmoc Deprotection: The repeated use of piperidine (B6355638) to remove the Fmoc protecting group can create a basic environment conducive to racemization. The acidity of the α-proton is increased in the activated amino acid, making it prone to abstraction by the base, which can lead to a loss of chiral integrity. Studies on the similarly structured phenylglycine (Phg) have shown that the Fmoc deprotection step can contribute to racemization, particularly when strong bases like DBU are used or with extended exposure to piperidine. nih.govresearchgate.net
Peptide Coupling: The coupling step is often the most critical for maintaining stereochemical purity. The activation of the carboxylic acid group makes the α-proton particularly labile. Research on Phg, which is highly prone to racemization, has demonstrated that the choice of coupling reagent and base is paramount. nih.gov The use of uronium-based reagents like HATU and HBTU with a common base like DIPEA can lead to significant epimerization. nih.gov However, employing coupling reagents such as (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) or 1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)) uronium hexafluorophosphate (B91526) (COMU), especially when paired with sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP), has been shown to dramatically reduce racemization to negligible levels. nih.govresearchgate.net These findings suggest that the activated amino acid is highly sensitive to the base used during coupling. nih.gov
The following table summarizes the effectiveness of different coupling reagents in reducing racemization for the analogous Fmoc-Phg-OH.
| Coupling Reagent | Base | % Correct Diastereomer (Approx.) | Reference |
| HATU | DIPEA | Moderate | nih.gov |
| HBTU | DIPEA | Moderate | nih.gov |
| PyBOP | DIPEA | Moderate | nih.gov |
| DMTMM-BF4 | NMM | ~71% | researchgate.net |
| DEPBT | TMP/DMP | >98% | nih.gov |
| COMU | TMP/DMP | >98% | nih.gov |
Table 1: Effect of Coupling Reagents on Racemization of Phenylglycine.
Analysis and Management of Diastereomeric Purity
Given that Fmoc-β-methyl-DL-phenylalanine introduces multiple stereoisomers, the resulting synthetic peptides can be complex diastereomeric mixtures. The analysis and purification of these mixtures are essential to isolate the desired peptide stereoisomer.
Analytical Techniques: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used method for the analysis and purification of diastereomeric peptide mixtures. nih.gov Diastereomers, having different physical properties, often exhibit different retention times on an HPLC column, allowing for their separation and quantification. The specific substitution of a single stereoisomer can introduce subtle changes in peptide hydrophobicity and secondary structure, which are sufficient for resolution by RP-HPLC. nih.gov
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is another indispensable tool. It confirms the mass of the synthesized peptide and can help differentiate diastereomers, especially when they are chromatographically separated. biomolther.org For a more in-depth analysis of chiral purity, the peptide can be hydrolyzed into its constituent amino acids. The resulting amino acids can then be analyzed by chiral chromatography (either gas or liquid) to determine the enantiomeric ratio of each amino acid, including the β-methyl-phenylalanine residues. nih.gov This method can precisely quantify any racemization that occurred during synthesis. nih.gov
Management of Purity: The primary strategy for managing diastereomeric purity is to use stereochemically pure starting materials whenever possible. If a specific diastereomer of Fmoc-β-methyl-phenylalanine is used, careful selection of coupling reagents, as discussed previously, is crucial to prevent the formation of other diastereomers via epimerization. nih.gov When a mixture like Fmoc-β-methyl-DL-phenylalanine is intentionally used to create a peptide library, preparative RP-HPLC is the main tool for separating the resulting diastereomeric peptides. nih.gov
Influence of β-Methyl Stereochemistry on Peptide Chain Propagation
The stereochemistry of the β-methyl group has a profound impact on the local conformation of the amino acid residue, which in turn influences the secondary structure of the entire peptide chain.
The methyl group on the β-carbon introduces steric constraints that restrict the conformational freedom of the residue. This affects the preferred torsion angles of the backbone (phi, ψ) and the side chain (chi, χ). nih.gov By restricting the side chain's rotational freedom (χ1 torsion angle), the β-methyl group can bias the orientation of the phenyl ring, which is often a key pharmacophoric element. nih.gov This conformational constraint can be used strategically in peptide design to stabilize specific secondary structures, such as β-turns or helices, or to disrupt undesirable conformations. wikipedia.org
Challenges in Absolute Stereochemistry Determination for β-Substituted Phenylalanine Derivatives
Determining the absolute configuration of complex molecules like peptides containing β-substituted amino acids presents significant challenges. While the stereochemistry of standard amino acids is readily confirmed, modified residues require more sophisticated and often multi-pronged approaches.
Hydrolysis Instability: A standard method for chiral analysis involves the complete acid hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids. However, modified amino acids can be unstable under harsh hydrolysis conditions. For example, the related β-methoxytyrosine residue has been shown to decompose during acid hydrolysis, preventing a successful analysis by standard techniques. nih.gov This instability necessitates the development of milder, non-destructive methods.
Crystallographic Limitations: Single-crystal X-ray diffraction is considered the gold standard for the unambiguous determination of absolute configuration. nih.govwikipedia.org However, this technique is contingent on obtaining a high-quality single crystal of the compound, which can be a major bottleneck. wikipedia.org Furthermore, for molecules containing only light atoms (C, H, N, O), determining the absolute structure can be difficult, and the presence of a heavier atom is often required for a reliable assignment. wikipedia.org
Spectroscopic and Chromatographic Methods: In the absence of suitable crystals, a combination of other techniques is often employed.
NMR Spectroscopy: High-resolution NMR spectroscopy using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to determine the absolute configuration of chiral centers, even sterically hindered ones like the α-carbon of an α-methyl amino acid. usm.edu However, this requires chemical derivatization and careful analysis of the resulting diastereomeric products. biomolther.orgusm.edu
LC-MS with Chiral Derivatization: A powerful method involves derivatizing the amino acid or a small peptide fragment with a chiral reagent, such as (S)-(+)-phenylglycine methyl ester (PGME), and then analyzing the resulting diastereomeric amides by LC-MS. biomolther.orgnih.gov By comparing the retention times with standards prepared from known stereoisomers, the absolute configuration can be assigned. nih.gov
Circular Dichroism (CD): While CD spectroscopy is excellent for analyzing the secondary structure of peptides, correlating the spectra directly to the absolute configuration of a specific, non-standard residue within the peptide is not straightforward and often requires comparison with synthetic standards of known stereochemistry. rsc.org
These challenges mean that determining the absolute stereochemistry of a peptide containing Fmoc-β-methyl-phenylalanine often requires a combination of synthesis, purification of all possible diastereomers, and complex analytical characterization. nih.govresearchgate.net
Conformational Studies and Structural Elucidation
Computational Approaches to Conformational Analysis
Computational methods provide valuable insights into the energetically favorable conformations of Fmoc-beta-methyl-DL-phenylalanine, predicting its structural landscape and the impact of the β-methyl group on the backbone and side-chain dihedral angles.
Experimental Spectroscopic Characterization of Conformations
Spectroscopic techniques are indispensable for probing the conformational properties of this compound in solution and in the solid state, providing experimental data to validate and complement computational findings.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. rsc.org For this compound, 1H and 13C NMR chemical shifts, coupling constants (specifically ³J(HN,Hα)), and Nuclear Overhauser Effect (NOE) data can provide detailed information about its conformational preferences. nih.govnih.gov
Interactive Table: Representative NMR Data for Conformational Analysis of Phenylalanine Derivatives
| Parameter | Typical Value/Observation | Information Gained |
| ³J(HN,Hα) Coupling Constant | Small (< 5 Hz) for helical regions, Large (> 8 Hz) for extended/β-sheet regions | Provides information on the backbone dihedral angle φ. |
| ¹H Chemical Shifts (αH, NH) | Dispersed shifts can indicate a well-defined structure. | Sensitive to the local electronic environment and secondary structure. |
| Nuclear Overhauser Effects (NOEs) | Presence of specific inter-residue NOEs (e.g., Hα(i) to NH(i+1)) | Confirms sequential proximity and helps define secondary structures like turns and helices. |
Circular dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides and proteins in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The Fmoc group itself is a chromophore and contributes to the CD spectrum. researchgate.net
α-helices typically show negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. nih.gov
β-turns have more varied CD spectra depending on their type, but can show characteristic bands that distinguish them from random coil structures. rsc.orgnih.govnih.gov
Studies on peptides containing β-methylated amino acids suggest a strong tendency to induce turn-like structures. pnas.org The CD spectrum of a peptide containing this compound would therefore be expected to show features indicative of such ordered structures. nih.govnih.gov
Interactive Table: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |
| α-Helix | ~193 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Type I β-Turn | Variable, can show a positive band ~205-210 and a negative band ~225-230 | - |
| Type II β-Turn | ~202, ~230 | - |
| Random Coil | ~215 | ~195 |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions. researchgate.netnih.gov
FTIR Spectroscopy: In FTIR spectroscopy, the amide I band (1600-1700 cm⁻¹) is particularly useful for analyzing the secondary structure of peptides. researchgate.netnih.gov The position of this band is indicative of different types of hydrogen bonding and, consequently, different secondary structures. For example, α-helices typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets have a major component around 1620-1640 cm⁻¹ and often a smaller band around 1680-1700 cm⁻¹. researchgate.net FTIR studies on Fmoc-phenylalanine have shown distinct spectral features that can be correlated with its self-assembly and hydrogel formation. researchgate.netresearchgate.net For this compound, FTIR can be used to study its solid-state packing and hydrogen bonding network. researchgate.net The racemic nature of the DL-form can also lead to different crystal packing and hydrogen bonding patterns compared to the pure enantiomers, which can be detected by FTIR. thermofisher.com
Raman Spectroscopy: Raman spectroscopy is another vibrational technique that is complementary to FTIR. nih.govresearchgate.netacs.org The Raman spectrum of phenylalanine-containing molecules provides characteristic bands for the phenyl ring, which can be used as conformational markers. csic.esnih.gov Changes in the position and intensity of these bands can reflect changes in the local environment and conformation of the side chain. csic.es
Interactive Table: Representative Vibrational Frequencies for Phenylalanine Derivatives
| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Structural Information |
| Amide I (C=O stretch) | 1620-1695 | 1645-1680 | Secondary structure (α-helix, β-sheet, turn, random coil) |
| Amide II (N-H bend & C-N stretch) | 1510-1580 | - | Secondary structure |
| Phenyl Ring Breathing | - | ~1003 | Conformation and environment of the phenyl side chain |
| Fmoc Carbonyl | ~1720 | - | Presence and environment of the Fmoc protecting group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. researchgate.netqub.ac.ukrsc.org A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, as well as details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.netqub.ac.uk
While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, the crystal structures of related compounds, such as Fmoc-L-phenylalanine, have been determined. researchgate.netqub.ac.ukrsc.org These structures reveal how the bulky Fmoc group and the aromatic side chain influence the packing arrangement. qub.ac.uk In the case of a DL-racemic mixture, the crystal packing can be significantly different from that of the pure enantiomers, often forming a centrosymmetric structure. nih.gov
Role in Inducing and Stabilizing Peptide Secondary Structures
The incorporation of this compound into a peptide chain can have a profound impact on its secondary structure. The steric bulk of the β-methyl group restricts the conformational freedom of the peptide backbone, favoring specific secondary structural elements.
β-turns: The constrained dihedral angles (φ, ψ) of β-methylated amino acids make them potent inducers of β-turns. pnas.org A β-turn is a four-residue motif that reverses the direction of the polypeptide chain. nih.gov The specific stereochemistry of the β-methyl group can favor different types of β-turns (e.g., type I or type II). nih.govnih.gov The ability to promote well-defined turns is crucial for the design of peptidomimetics and for stabilizing protein and peptide structures. pnas.orgnih.govacs.org
α-helices: While β-methylation is often associated with turns, it can also stabilize helical conformations. nih.gov The restricted conformational space can pre-organize the peptide backbone into a helical geometry. The stabilization of α-helices is important in the context of protein-protein interactions and the design of therapeutic peptides. nih.gov
pseudo-γ-turns: In addition to the more common secondary structures, modified amino acids can also induce less common turn structures, such as pseudo-γ-turns. These are three-residue turns stabilized by a hydrogen bond.
The presence of the Fmoc group can further contribute to the stabilization of these structures through aromatic π-π stacking interactions, either with other Fmoc groups or with the phenyl side chains. researchgate.net
Applications in Peptidomimetics and the Design of Conformationally Constrained Peptides
Design Principles for Peptidomimetics Incorporating β-Methyl-DL-phenylalanine
The design of peptidomimetics is a strategic process that involves modifying a peptide to create a more drug-like molecule while retaining its biological activity. longdom.org The primary goal is often to mimic the bioactive conformation of the parent peptide—the specific three-dimensional shape it adopts when binding to its target. core.ac.uk Incorporating β-amino acids like β-methyl-DL-phenylalanine is a key strategy in this process. nih.govcore.ac.uk
The core design principles involving β-methyl-DL-phenylalanine include:
Enhancing Proteolytic Stability: Natural peptides are easily broken down by proteases in the body. The backbone of β-peptides, which includes an extra carbon atom compared to α-peptides, is not recognized as efficiently by these enzymes. This structural alteration provides significant resistance to degradation, a crucial property for therapeutic agents. nih.govcore.ac.uk
Mimicking Secondary Structures: Despite the added flexibility from the extra methylene (B1212753) group, peptides containing β-amino acids can fold into stable, predictable secondary structures like helices and turns, similar to natural peptides. core.ac.ukscirp.orgrsc.org This ability is fundamental to designing molecules that can present their side chains in the correct spatial orientation to interact with a biological target. magtech.com.cn
Local Conformational Control: The introduction of a methyl group on the β-carbon acts as a local conformational constraint. This substitution influences the rotational freedom around the backbone bonds, guiding the peptide into a more defined shape. magtech.com.cnnih.gov The chirality of the stereoisomers resulting from β-substitution also plays a critical role in determining the biological properties and understanding the features of the receptor binding site. core.ac.uk
Structure-Activity Relationship (SAR) Studies: The systematic replacement of standard amino acids with β-methyl-DL-phenylalanine in a bioactive peptide sequence is a powerful tool in SAR studies. acs.org This allows researchers to probe the conformational requirements of a peptide for its biological activity, leading to the design of more potent and selective analogs.
A comparative overview of design strategies for peptidomimetics highlights the unique position of β-amino acid incorporation.
| Design Strategy | Primary Goal | Example Modification | Key Advantage |
| Backbone Modification | Increase proteolytic stability, modulate conformation | Incorporation of β-amino acids (e.g., β-methyl-DL-phenylalanine) | Resistance to enzymatic degradation, induction of stable secondary structures. nih.govcore.ac.uk |
| Side Chain Modification | Alter binding affinity, selectivity, or solubility | Using non-natural side chains (e.g., cyclic phenylalanine analogs) | Fine-tuning interactions with the receptor binding pocket. nih.gov |
| Cyclization | Rigidify peptide structure, reduce conformational entropy | Head-to-tail, side-chain-to-side-chain cyclization | Increased structural rigidity, enhanced stability, and potentially improved cell permeability. nih.govcore.ac.uk |
| N-Methylation | Control conformation, improve membrane permeability | Adding a methyl group to the backbone amide nitrogen | Masks backbone amides, preventing hydrogen bonding and restricting conformation. nih.gov |
Strategies for Conformational Restriction through β-Substitution
Restricting the conformational flexibility of a peptide is a crucial step toward improving its biological activity and selectivity. magtech.com.cnnih.gov When a peptide is conformationally flexible, it exists as an ensemble of different shapes in solution, and only a fraction of these may be active. A significant amount of energy (entropic cost) is required to "freeze" the peptide into its active conformation upon binding to a target. nih.gov By pre-organizing the peptide into a shape that is close to its bioactive conformation, this entropic penalty is reduced, leading to stronger binding affinity. nih.gov
β-Substitution is a powerful local strategy to achieve this restriction. magtech.com.cn The presence of a substituent on the β-carbon of an amino acid sterically hinders rotation around the N-Cα and Cα-Cβ bonds of the peptide backbone.
Key strategies for conformational restriction using β-substitution include:
Monoalkylation: Introducing a single alkyl group, such as the methyl group in β-methyl-DL-phenylalanine, provides a moderate level of conformational constraint. magtech.com.cn While β-methylation on its own can sometimes lead to an increase in conformational freedom, when combined with other modifications, it can severely limit the accessible conformational space. researchgate.net
Synergy with Other Modifications: The conformational effects of β-methylation can be amplified by combining it with other restrictive strategies. For example, theoretical studies on dehydrophenylalanine analogs showed that while β-methylation alone increased conformational freedom, adding another methyl group to the C-terminal amide resulted in significant steric crowding that fixed a key torsion angle (ψ), dramatically reducing the number of possible conformers. researchgate.net
Influence of β-Methyl-DL-phenylalanine on Peptide Rigidity and Spatial Arrangement
Computational studies have provided detailed insights into these effects. A Density Functional Theory (DFT) study on α,β-dehydrophenylalanine (a related unsaturated amino acid) revealed that β-methylation significantly alters the molecule's conformational landscape. researchgate.net The study found that β-methylation, when combined with N-methylation at the C-terminal amide, severely restricts the peptide's conformational space. This dual modification effectively "locks" the backbone into a specific conformation. For the (Z)-β(Me)Phe derivative with a tertiary C-terminal amide, the residue is predicted to exist in a single conformational state, adopting a β-strand-like structure. researchgate.net
The influence of β-branching extends to larger peptide structures. In cyclic hexapeptides, the presence of β-branched amino acids like valine was shown to be critical for stabilizing a well-defined structure composed of two β-turns. nih.gov The crowdedness near the backbone created by the β-substituent reduces the conformational freedom of the peptide in its unfolded state, which can make the transition to a folded, more rigid state more favorable. nih.gov
The key influences of β-methyl substitution are summarized below:
| Structural Feature | Influence of β-Methylation | Consequence |
| Backbone Torsion Angles (Φ, Ψ) | Steric hindrance restricts rotation around backbone bonds. | Reduces the number of low-energy conformations, leading to a more rigid backbone. researchgate.net |
| Side Chain Orientation (χ) | The Cα-Cβ double bond in dehydroamino acids fixes the χ1 angle, and β-methylation further constrains the phenyl ring's position. | Fixes the spatial presentation of the pharmacophoric phenyl group. researchgate.net |
| Secondary Structure Propensity | Promotes the formation of specific turn and helical structures. | Stabilizes predictable three-dimensional folds in peptides. rsc.orgnih.gov |
| Overall Molecular Shape | Induces a more defined and less flexible molecular architecture. | Pre-organizes the peptide for receptor binding, reducing the entropic penalty upon binding. nih.gov |
Modulation of Receptor Binding and Selectivity via Conformational Constraints
A primary objective of designing conformationally constrained peptides is to enhance their interaction with biological receptors. By rigidifying the peptide structure, it is possible to create ligands that bind more tightly and selectively to a specific receptor subtype. magtech.com.cnnih.gov
Conformational restriction through β-methylation can modulate receptor interactions in several ways:
Improving Receptor Affinity: By locking the peptide into its bioactive conformation, the entropic cost of binding is minimized, which can lead to a significant increase in binding affinity. nih.gov
Enhancing Receptor Selectivity: Many peptides interact with multiple receptor subtypes, which can lead to unwanted side effects. A rigidified analog can be designed to fit precisely into the binding pocket of one receptor subtype while fitting poorly into others, thus dramatically improving selectivity. nih.gov For example, studies on cyclic opioid peptides showed that imposing side-chain conformational restrictions on the phenylalanine residue could convert a non-selective ligand into one with high preference for μ-opioid receptors. nih.gov
Altering Ligand Function: Remarkably, conformational changes can switch a ligand's functional output. In a study on κ-opioid receptor (KOR) ligands, minimal structural changes, including the introduction of β-amino acids, converted a potent KOR agonist into the first-ever KOR-specific negative allosteric modulator (NAM). acs.org An agonist activates a receptor, while a NAM binds to a secondary (allosteric) site and reduces the activity of the primary agonist. This highlights the profound impact of backbone geometry on pharmacological activity.
The following table presents findings from studies on how conformational constraints affect receptor binding and selectivity, illustrating the principles that apply to modifications like β-methylation.
| Peptide/Analog | Modification | Receptor Target(s) | Observed Effect on Binding/Selectivity | Reference |
| H-Tyr-D-Orn-Phe-Glu-NH₂ (cyclic) | Phe replaced with Aic (a rigid Phe analog) | μ- and δ-opioid receptors | Converted a non-selective ligand into a potent and highly selective μ-opioid receptor agonist. | nih.gov |
| c[D-Trp-Phe-Gly-β-Ala] | Parent compound | κ-Opioid Receptor (KOR) | Potent KOR agonist. | acs.org |
| c[D-Trp-Phe-β-Ala-β-Ala] | Glycine (B1666218) replaced with β-Alanine | κ-Opioid Receptor (KOR) | Switched activity to a KOR-specific negative allosteric modulator. | acs.org |
| α-MSH | Cyclization and D-Phe substitution | Melanocortin Receptors | Created a superpotent agonist (Melanotan-II) with prolonged bioactivity and ability to cross the blood-brain barrier. | nih.gov |
These examples demonstrate that constraining the conformation of a peptide, a strategy for which β-methyl-DL-phenylalanine is a key tool, is a powerful method for fine-tuning its pharmacological profile, leading to the development of novel therapeutics with improved affinity, selectivity, and functional properties.
Advanced Analytical Methodologies for Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Research on similar Fmoc-protected amino acids, such as Fmoc-isoleucine stereoisomers, demonstrates that separation can be challenging due to similar hydrophobicities. nih.gov However, these studies provide a solid foundation for developing methods for Fmoc-beta-methyl-DL-phenylalanine. The conditions can be meticulously optimized by adjusting the column type, mobile phase composition, gradient, and temperature to achieve the desired resolution. nih.gov
Table 1: Typical RP-HPLC Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | C8 or C18, 3-5 µm particle size | Stationary phase provides hydrophobic interaction with the analyte. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Acidic modifier to improve peak shape and protonate silanols. |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% TFA | Organic solvent to elute the analyte from the column. |
| Gradient | Linear gradient, e.g., 30% to 100% B over 20-30 min | Gradually increases elution strength to separate compounds with varying polarities. nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm, 265 nm, or 301 nm | Monitors the elution of compounds based on the absorbance of the peptide bond or the Fmoc group. |
| Temperature | 30 °C or 65 °C | Can influence selectivity and retention times. nih.gov |
This table presents a generalized set of conditions based on common practices for related compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This provides an exceptionally high degree of certainty in both the identification and quantification of this compound.
Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. For identification, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition (C₂₅H₂₃NO₄ for the free acid form). alfa-chemistry.com
For more definitive structural confirmation and for quantification, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion of the target compound is selected and fragmented, generating a characteristic pattern of product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly specific and sensitive quantification, even in complex matrices. nih.gov A method combining derivatization with the Fmoc group and subsequent LC-ESI-MS/MS has been successfully used for the analysis of other amino acids, achieving limits of detection as low as 1 fmol/µl. nih.gov While this compound is already Fmoc-protected, the principles of detection and fragmentation remain the same. The fragmentation of the Fmoc group itself can yield specific ions that aid in detection. nih.gov
Table 2: LC-MS Parameters for Analysis of Fmoc-Amino Acids
| Parameter | Description | Relevance |
|---|---|---|
| LC System | UPLC or HPLC | Provides high-resolution separation prior to mass analysis. researchgate.net |
| Column | C18 reversed-phase | Standard for separating hydrophobic molecules like Fmoc-derivatives. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), negative ion mode | ESI is a soft ionization technique suitable for these molecules. Negative mode is effective for detecting the deprotonated [M-H]⁻ ion. nih.gov |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Determines the mass-to-charge ratio of ions. TOF and Orbitrap provide high mass accuracy. sciex.com |
| Detection Mode | Full Scan, MS/MS (MRM or PRM) | Full scan provides the mass of the parent ion. MS/MS provides structural information and is used for sensitive quantification. nih.govresearchgate.net |
| Run Time | 5 - 20 minutes | Methods are often developed to be rapid for high-throughput analysis. nih.govcam.ac.uk |
This table outlines typical parameters used for the LC-MS analysis of amino acids and their derivatives. nih.govresearchgate.netsciex.comresearchgate.netnih.govcam.ac.uk
Spectroscopic Techniques for Characterization (e.g., UV-Vis, Fluorescence, Raman)
Spectroscopic techniques are indispensable for the structural characterization of this compound, providing information on its electronic and vibrational properties.
UV-Vis Spectroscopy UV-Visible spectroscopy is routinely used to confirm the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The fluorene (B118485) moiety possesses a strong chromophore that exhibits characteristic absorbance peaks. The UV spectrum of Fmoc-containing compounds typically shows distinct maxima around 265 nm and 301 nm, with a shoulder or additional peaks also possible. researchgate.net The phenylalanine component also contributes to the UV absorbance, with peaks typically observed around 252 nm, 258 nm, and 264 nm, though these are often less intense than those of the Fmoc group. thermofisher.com Second-derivative spectroscopy can be a valuable tool to resolve these overlapping peaks and enhance the characterization of the aromatic fine structure. thermofisher.com
Fluorescence Spectroscopy The fluorene ring of the Fmoc group is not only a strong chromophore but also a fluorophore. Fluorescence spectroscopy offers a highly sensitive method for detection and can provide insights into the molecular environment. When excited, Fmoc-amino acids typically exhibit a fluorescence emission maximum. For instance, studies on Fmoc-K(Fmoc) hydrogels show an emission maximum at 328 nm, which is red-shifted from the monomeric form's emission at 313 nm. researchgate.net This shift can indicate aggregation or changes in the local environment, such as π-π stacking of the fluorenyl groups. researchgate.net
Raman Spectroscopy Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for its structure. For this compound, the Raman spectrum would be a composite of the vibrations from the phenylalanine side chain, the peptide backbone, and the Fmoc group. Key Raman markers for phenylalanine include bands around 622 cm⁻¹ (ring mode), 1004 cm⁻¹ (ring breathing), 1207 cm⁻¹ (C-H bend), and 1605 cm⁻¹ (ring stretch). csic.es Studies on related molecules like Fmoc-Phe-Gly have used Raman spectroscopy to confirm the structural integrity of the molecule after processing, demonstrating its utility in quality control. researchgate.net
Table 3: Summary of Spectroscopic Properties for Characterization
| Technique | Property Measured | Characteristic Features for Fmoc-Phenylalanine Derivatives |
|---|---|---|
| UV-Vis Spectroscopy | Electronic absorption | Strong absorbance maxima ~265 nm and ~301 nm due to the Fmoc group. researchgate.netresearchgate.net Weaker peaks from the phenyl ring ~252-268 nm. thermofisher.com |
| Fluorescence Spectroscopy | Emission of light upon excitation | Characteristic emission from the Fmoc group, with λ_max typically between 310-330 nm, sensitive to environment and aggregation. researchgate.netresearchgate.net |
| Raman Spectroscopy | Vibrational modes (molecular fingerprint) | Phenylalanine ring modes (~622, 1004, 1605 cm⁻¹) and other specific bands from the Fmoc and backbone structures. csic.esresearchgate.net |
This table summarizes key spectroscopic features based on data for Fmoc-amino acids and phenylalanine. researchgate.netthermofisher.comresearchgate.netcsic.esresearchgate.netresearchgate.netresearchgate.net
Emerging Research Directions and Future Perspectives
Supramolecular Assembly and Hydrogel Formation of Fmoc-Amino Acid Derivatives
The self-assembly of N-terminally protected Fmoc-amino acids into supramolecular structures, particularly hydrogels, is a field of intense research. nih.gov The process is driven by a combination of non-covalent interactions. The fluorenyl (Fmoc) group is key to this phenomenon, promoting π-π stacking interactions, while hydrogen bonds form between the amino acid backbones, leading to the formation of motifs like β-sheets. nih.govrsc.orgresearchgate.net These interactions result in the self-assembly of nanofibers, which entangle to form a three-dimensional network capable of trapping large amounts of water, thus creating a hydrogel. nih.govrsc.org
The specific amino acid side chain and its modifications, such as the beta-methyl group in Fmoc-beta-methyl-DL-phenylalanine, significantly influence the assembly process and the properties of the resulting hydrogel. psu.edu For instance, studies on dipeptides containing α-methyl-L-phenylalanine have shown that the position and number of methyl groups have a marked influence on the morphology of the supramolecular nanostructure and the ability to form a hydrogel network. researchgate.netmdpi.com The introduction of a methyl group can alter the hydrophobicity, steric hindrance, and conformational flexibility of the molecule, thereby modulating the self-assembly kinetics and the mechanical properties of the gel. researchgate.net
The formation of these hydrogels can be triggered by environmental changes, such as a shift in pH or solvent composition. nih.govrsc.orgnih.gov Researchers have demonstrated that the co-assembly of different Fmoc-amino acid derivatives can lead to hydrogels with improved morphological and rheological characteristics compared to single-component gels. nih.gov These materials are of great interest for applications in tissue engineering, drug delivery, and 3D printing due to their biocompatibility and tunable properties. rsc.org
Table 1: Factors Influencing Fmoc-Amino Acid Hydrogelation
| Factor | Description | Research Finding |
|---|---|---|
| Fmoc Group | Provides strong π-π stacking and hydrophobic interactions, crucial for initiating self-assembly. nih.govrsc.org | The presence of the Fmoc group helps maintain the balance between hydrophobic and hydrophilic functionalities necessary for self-assembly. nih.gov |
| Amino Acid Side Chain | Determines specific interactions and packing. Aromatic side chains like phenylalanine contribute additional π-π stacking. rsc.orgpsu.edu | The introduction of a methyl group onto the phenylalanine backbone can significantly alter the morphology and stability of the resulting nanostructures. researchgate.net |
| Hydrogen Bonding | Occurs between the carboxylic acid and amide groups of the amino acid backbone, leading to the formation of β-sheet-like structures. researchgate.netacs.org | Spectroscopic analyses like FTIR and circular dichroism confirm the presence of ordered secondary structures, such as β-sheets, within the hydrogel network. nih.govmdpi.comacs.org |
| External Triggers | Changes in pH, solvent polarity, or temperature can induce the sol-gel transition. nih.govrsc.org | The gelling process for many Fmoc-amino acids is initiated by a pH change or by switching from an organic solvent (like DMSO) to an aqueous buffer. rsc.orgnih.gov |
Integration into Complex Biomolecules and Materials Science
Fmoc-protected amino acids, including unnatural variants like this compound, are fundamental building blocks in solid-phase peptide synthesis (SPPS). nih.govchemimpex.com The Fmoc group serves as a temporary protecting group for the amine, which can be selectively removed to allow for the stepwise elongation of a peptide chain. nih.gov The ability to incorporate UAAs into peptides and proteins opens up vast possibilities for creating novel biomolecules. nih.govnih.gov
Integrating UAAs can dramatically improve the therapeutic potential of peptides by overcoming inherent drawbacks such as poor stability against enzymatic degradation and low cell permeability. biosynth.com The beta-methyl group in this compound, for example, can provide steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby extending the molecule's half-life in vivo. biosynth.com
In materials science, the self-assembling properties of these molecules are paramount. rsc.org The hydrogels formed from Fmoc-amino acid derivatives serve as scaffolds for cell culture, platforms for controlled drug release, and templates for the synthesis of other nanomaterials. rsc.orgresearchgate.net The functionalization of the amino acid allows for the precise tuning of the material's properties to suit specific applications.
Potential for Further Chemical Modification and Derivatization
This compound possesses several sites amenable to further chemical modification, offering a platform for creating a diverse library of derivatives.
Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other functional groups. This is the primary site for coupling to other amino acids during peptide synthesis but can also be used to attach reporter molecules like fluorophores or targeting ligands.
Phenyl Ring: The aromatic ring of the phenylalanine side chain can be modified through electrophilic aromatic substitution reactions to introduce various substituents (e.g., halogens, nitro groups, or alkyl groups). These modifications can alter the electronic properties and steric bulk of the side chain, influencing molecular packing and biological activity.
Fmoc Group Removal and N-Terminal Modification: The Fmoc protecting group can be removed to liberate the free amine. This amine can then be acylated, alkylated, or coupled to other molecules, providing another avenue for derivatization.
Stereochemical Diversity: As a DL-mixture, the compound contains both the (R) and (S) enantiomers at the beta-carbon. Separation of these enantiomers or stereoselective synthesis could yield derivatives with distinct three-dimensional structures and biological activities.
Late-stage functionalization, where modifications are made to a pre-assembled peptide, is an emerging strategy that allows for the rapid diversification of complex molecules from a common precursor. nih.gov
Challenges and Opportunities in the Synthesis and Application of Advanced Unnatural Amino Acids
Despite their immense potential, the widespread use of advanced UAAs faces several hurdles.
Challenges:
Synthetic Complexity: The synthesis of UAAs often involves multi-step, complex chemical routes that can be low-yielding and costly. scripps.edubioascent.com The classical Strecker synthesis, for example, has drawbacks such as the use of toxic cyanide reagents. bioascent.com
Purification: The presence of multiple stereoisomers, as in a DL-mixture, necessitates challenging and expensive purification steps to isolate the desired stereochemically pure compound. Impurities formed during synthesis, such as the formation of Fmoc-beta-alanine from the Fmoc-OSu reagent, can also complicate purification and reduce yields. nih.gov
Cost: The complexity of synthesis and purification makes many advanced UAAs expensive, which can be a limiting factor for large-scale applications or high-throughput screening. nih.gov
Incorporation Efficiency: In biological systems, the efficient incorporation of UAAs into proteins can be challenging, requiring the engineering of orthogonal translation systems. nih.gov
Opportunities:
Drug Discovery: UAAs are invaluable in medicinal chemistry for creating peptide-based drugs with improved stability, permeability, and target selectivity. scripps.edubiosynth.com They are used to develop novel anticancer agents, antibiotics, and therapeutics for neurological disorders. scripps.edubiosynth.com
Novel Biomaterials: The self-assembling properties of Fmoc-protected UAAs provide access to a new class of "smart" biomaterials with tunable mechanical and chemical properties for applications in regenerative medicine and biotechnology. rsc.org
Probing Biological Systems: UAAs with unique functionalities (e.g., photo-cross-linkers, fluorescent probes) can be incorporated into proteins to study protein structure, function, and interactions within living cells. nih.govrsc.org
Advanced Synthesis Methods: The challenges associated with UAA synthesis are driving innovation, leading to the development of new catalytic and biocatalytic methods that are more efficient, stereoselective, and cost-effective. rsc.orgbioascent.com
The continued development of synthetic methodologies and a deeper understanding of the structure-property relationships of these unique building blocks will unlock further opportunities in science and medicine. nih.gov
Q & A
Basic Research Questions
Q. What is the standard protocol for synthesizing Fmoc-β-methyl-DL-phenylalanine in solution-phase peptide synthesis?
- Methodology : The synthesis typically involves coupling Fmoc-protected β-methyl-DL-phenylalanine with amino acid esters using carbodiimide reagents like EDC (ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) as activators. For example, in a 0°C reaction, EDC (1.54 mmol) and HOBt (1.28 mmol) are added to Fmoc-protected amino acids and methyl esters dissolved in dichloromethane. After overnight stirring, purification is achieved via silica gel chromatography (e.g., cyclohexane/ethyl acetate) or recrystallization .
- Key Parameters : Reaction temperature (0°C to room temperature), stoichiometric ratios of coupling reagents, and purification solvents.
Q. Which analytical techniques are critical for verifying the purity and structural integrity of Fmoc-β-methyl-DL-phenylalanine?
- Primary Methods :
- HPLC : Assess purity (>98% by reversed-phase HPLC with UV detection) and retention time consistency .
- 1H-NMR : Confirm stereochemistry via chemical shifts (e.g., δ 7.56–7.76 ppm for aromatic protons and α/β-methyl groups) .
- TLC : Monitor reaction progress using solvent systems like cyclohexane/ethyl acetate (1:1) .
Q. What are the recommended storage conditions to preserve Fmoc-β-methyl-DL-phenylalanine stability?
- Guidelines : Store at -20°C in desiccated conditions to prevent hydrolysis of the Fmoc group. For short-term use, refrigeration at 2–8°C is acceptable . Avoid exposure to moisture and light, which can degrade the compound.
Advanced Research Questions
Q. How do reaction conditions influence the enantiomeric purity and yield of Fmoc-β-methyl-DL-phenylalanine in coupling reactions?
- Critical Factors :
- Temperature : Lower temperatures (0°C) reduce racemization but may slow reaction kinetics, impacting yields (e.g., 37% vs. 65% in similar syntheses) .
- Coupling Reagents : EDC/HOBt systems are preferred over DCC (dicyclohexylcarbodiimide) to minimize side reactions.
- Solvent Polarity : Dichloromethane enhances solubility of hydrophobic intermediates, while DMF may improve coupling efficiency in solid-phase synthesis.
Q. What strategies are effective for resolving DL-enantiomers in Fmoc-β-methyl-phenylalanine for stereoselective applications?
- Enantiomer Separation :
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture .
Q. How does β-methyl substitution impact coupling efficiency in solid-phase peptide synthesis (SPPS) compared to unmodified phenylalanine?
- Steric Effects : The β-methyl group introduces steric hindrance, reducing coupling efficiency by ~20–30% compared to unmodified phenylalanine.
- Optimization :
- Use double coupling protocols with excess reagents (e.g., 2–3 equivalents of amino acid and HATU/DIPEA).
- Extend reaction times (2–4 hours) and employ microwave-assisted synthesis to enhance kinetics .
Q. How can researchers address discrepancies in reported melting points for Fmoc-β-methyl-DL-phenylalanine?
- Root Causes : Variations arise from impurities, polymorphic forms, or calibration differences in equipment.
- Resolution :
- Repurify the compound via recrystallization (e.g., acetonitrile/ether) and validate purity by HPLC.
- Cross-reference differential scanning calorimetry (DSC) data with literature values .
Methodological Best Practices
Q. What purification techniques maximize recovery of Fmoc-β-methyl-DL-phenylalanine from complex reaction mixtures?
- Recommended Workflow :
Liquid-Liquid Extraction : Remove unreacted reagents using 1N HCl and sodium bicarbonate washes .
Column Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate).
Recrystallization : Optimize solvent ratios (e.g., 4:1 acetonitrile/ether) to isolate high-purity crystals .
Q. How to design experiments for analyzing β-methyl group stability under Fmoc deprotection conditions?
- Experimental Setup :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
